p-Cymene-2-carboxylic acid, 3-(2-hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propoxy)-, methyl ester
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Overview
Description
p-Cymene-2-carboxylic acid, 3-(2-hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propoxy)-, methyl ester: is a complex organic compound with a unique structure that combines aromatic, carboxylic acid, and piperazine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Cymene-2-carboxylic acid, 3-(2-hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propoxy)-, methyl ester typically involves multiple steps:
Starting Material: The synthesis begins with p-Cymene, which undergoes carboxylation to form p-Cymene-2-carboxylic acid.
Hydroxylation: The carboxylic acid is then hydroxylated to introduce the hydroxy group.
Piperazine Derivative Formation: The hydroxylated product is reacted with 4-(2-hydroxyethyl)-1-piperazine to form the piperazine derivative.
Esterification: Finally, the compound is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and piperazine moieties.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The aromatic ring and piperazine moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring or piperazine moiety.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Potential use in drug development due to its piperazine moiety, which is common in many pharmaceuticals.
Medicine
Therapeutics: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Materials Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzyme Inhibition: Inhibits specific enzymes, affecting biochemical pathways.
Receptor Binding: Binds to receptors, modulating cellular responses.
Pathways: Involves pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
- p-Cymene-2-carboxylic acid, 3-(2-hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propoxy)-, ethyl ester
- p-Cymene-2-carboxylic acid, 3-(2-hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propoxy)-, propyl ester
Uniqueness
- Functional Groups : The presence of both hydroxyethyl and piperazine moieties makes it unique.
- Applications : Its specific structure allows for diverse applications in various fields.
Properties
CAS No. |
53335-20-9 |
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Molecular Formula |
C21H34N2O5 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
methyl 2-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C21H34N2O5/c1-15(2)18-6-5-16(3)19(21(26)27-4)20(18)28-14-17(25)13-23-9-7-22(8-10-23)11-12-24/h5-6,15,17,24-25H,7-14H2,1-4H3 |
InChI Key |
ACFSLNOJYWCHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)OCC(CN2CCN(CC2)CCO)O)C(=O)OC |
Origin of Product |
United States |
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